1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an arylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. For this compound, specific reaction conditions such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) have been reported to yield good results .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes. The use of palladium-catalyzed reactions and other metal-catalyzed processes can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various acids and bases. Reaction conditions often involve refluxing in organic solvents such as methanol or toluene .
Major Products
The major products formed from these reactions include various substituted indoles, amines, and other functionalized derivatives. These products can have significant biological and chemical properties .
Scientific Research Applications
1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole core can also participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-acetic acid: A plant hormone with roles in tissue differentiation and responses to environmental stimuli.
1H-Indole-3-carbaldehyde: Used as a precursor for the synthesis of various biologically active molecules.
1H-Indole-3-ethanamine: Known for its psychoactive properties and use in neurological research.
Uniqueness
1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
353455-85-3 |
---|---|
Molecular Formula |
C19H17N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methylindole |
InChI |
InChI=1S/C19H17N3O2/c1-21-11-16(14-7-3-5-9-19(14)21)17(12-22(23)24)15-10-20-18-8-4-2-6-13(15)18/h2-11,17,20H,12H2,1H3 |
InChI Key |
QMEBQNMDYXFMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.